SGC 0946
Description
Overview of DOT1L Inhibitors as Research Probes and Epigenetic Modulators
Epigenetic regulation, involving modifications to DNA and histones that influence gene expression without altering the underlying DNA sequence, plays a fundamental role in various biological processes, including embryonic development and cellular differentiation nih.govbiorxiv.org. Histone lysine (B10760008) methyltransferases (PKMTs) are a class of enzymes central to these processes, catalyzing the methylation of lysine residues on histone proteins. Among these, DOT1L is distinctive as the sole enzyme responsible for methylating histone H3 on lysine 79 (H3K79) nih.govbiorxiv.orgthesgc.orgnih.gov. Unlike most other PKMTs, DOT1L lacks a conserved SET domain, a structural feature that has facilitated the development of highly selective inhibitors nih.govthesgc.org.
H3K79 methylation is typically associated with actively transcribed genes and transcriptional elongation nih.govthesgc.orgnih.govbiorxiv.orgtandfonline.comfrontiersin.org. Aberrant activity or misregulation of DOT1L is implicated in various diseases, most notably in mixed lineage leukemia (MLL) with gene rearrangements nih.govtandfonline.comjci.orgnih.gov. In these leukemias, oncogenic MLL fusion proteins recruit DOT1L, leading to aberrant H3K79 methylation profiles and driving the leukemogenic process tandfonline.comjci.orgnih.gov. Consequently, DOT1L has emerged as a significant epigenetic target, and its inhibitors are invaluable research probes for dissecting the enzyme's biological functions and exploring therapeutic strategies nih.govthesgc.orgfrontiersin.orgjci.orgresearchgate.net.
SGC 0946 as a Selective Chemical Probe for DOT1L
This compound is recognized as a potent and highly selective chemical probe for inhibiting DOT1L activity thesgc.orgapexbt.comselleckchem.commedchemexpress.comtocris.comscientificlabs.co.ukrndsystems.comrndsystems.com. Its efficacy in inhibiting the DOT1L enzyme has been demonstrated with an IC50 value of 0.3 nM in cell-free radioactive enzyme assays thesgc.orgapexbt.comselleckchem.commedchemexpress.comtocris.comscientificlabs.co.uk. Beyond its enzymatic potency, this compound exhibits remarkable selectivity, showing over 100-fold preference for DOT1L compared to other histone methyltransferases (HMTs) and demonstrating inactivity against a panel of 12 other protein methyltransferases (PMTs) and DNMT1 thesgc.orgselleckchem.comtocris.comscientificlabs.co.ukchemicalprobes.org.
In cellular contexts, this compound effectively reduces H3K79 dimethylation (H3K79me2) levels. Its cellular inhibitory potency is reflected in IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells thesgc.orgapexbt.comselleckchem.comtocris.comscientificlabs.co.ukapexbt.com. This potent cellular activity makes this compound an excellent tool for investigating the functional consequences of DOT1L inhibition. Notably, this compound has been shown to selectively induce cell death in cell lines transformed with MLL translocations, such as the MLL-AF9 fusion oncogene in Molm13 MLL cells thesgc.orgselleckchem.commedchemexpress.comtocris.comscientificlabs.co.uk. The compound's mechanism of action involves binding to the cofactor site of DOT1L, inducing structural remodeling of the enzyme's activation and substrate-binding loops to accommodate its chemical structure, thereby leading to a catalytically inactive conformation thesgc.orgmdpi.com.
While the provided outline specifies "Distinction as a Non-Nucleoside Inhibitor" for this compound, it is important to clarify its chemical nature based on available scientific literature. This compound is structurally characterized as a brominated analogue nih.govchemicalbook.com of EPZ004777 apexbt.comnih.govchemicalbook.com. EPZ004777, in turn, is described as an analogue of S-adenosyl methionine (SAM) guidetopharmacology.org, the natural methyl donor for methyltransferases. SAM is a nucleoside derivative. Therefore, this compound, with its ribose-like tetrahydrofuran (B95107) ring and a purine-like pyrrolo[2,3-d]pyrimidine base, is chemically classified as a nucleoside analog inhibitor thesgc.orgtocris.comnih.govraybiotech.com.
The development of "non-nucleoside" DOT1L inhibitors is an active area of research, often aimed at improving pharmacokinetic properties and overcoming limitations associated with nucleoside-like structures patsnap.com. This distinction highlights the ongoing efforts to develop diverse chemical classes of DOT1L inhibitors, with compounds like this compound representing effective nucleoside analog probes.
This compound is a direct analogue of EPZ004777, distinguished by the presence of a bromine atom at position 5 of the pyrrolo[2,3-d]pyrimidine core thesgc.orgapexbt.commdpi.comnih.govchemicalbook.com. This seemingly minor structural modification confers significantly enhanced potency and cellular activity to this compound compared to its predecessor.
Comparative research findings illustrate this improved efficacy:
Table 1: Comparative Inhibitory Potency of this compound and EPZ004777 on DOT1L
| Assay Type | Compound | IC50 (nM) / KD (nM) | Reference |
| Enzymatic Assay (IC50) | This compound | 0.3 | thesgc.orgapexbt.comselleckchem.commedchemexpress.comtocris.comscientificlabs.co.uk |
| Enzymatic Assay (IC50) | EPZ004777 | 0.4 | medchemexpress.comselleckchem.commedchemexpress.comsigmaaldrich.com |
| Biochemical Assay (KD) | This compound | 0.06 | chemicalprobes.orgmdpi.com |
| Biochemical Assay (KD) | EPZ004777 | 0.25 | mdpi.com |
| Cellular H3K79me2 (MCF10A cells) | This compound | 8.8 ± 1.6 | apexbt.comapexbt.com |
| Cellular H3K79me2 (MCF10A cells) | EPZ004777 | 84 ± 20 | apexbt.comapexbt.com |
| Cellular H3K79me2 (A431 cells) | This compound | 2.65 | apexbt.comselleckchem.commedchemexpress.comapexbt.com |
| Cellular H3K79me2 (A431 cells) | EPZ004777 | 264 | apexbt.comapexbt.com |
The substantially increased cellular inhibitory potency of this compound is attributed to a lower off-rate from the enzyme and improved cell permeability chemicalbook.com. Both this compound and EPZ004777 bind to the cofactor site of DOT1L, and crystallographic studies have revealed that their binding induces significant conformational changes in the enzyme's activation and substrate-binding loops mdpi.com. This structural adaptation allows these relatively large and hydrophobic molecules to effectively exploit the typically small and polar SAM binding pocket mdpi.com. The enhanced properties of this compound make it a superior chemical probe for studying DOT1L and for the continued development of DOT1L inhibitors in academic research selleckchem.com.
Properties
Molecular Formula |
C28H40BrN7O4 |
|---|---|
Molecular Weight |
618.57 |
Synonyms |
1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Sgc 0946 S Action
Enzymatic Inhibition Profile of DOT1L by SGC 0946
The inhibitory activity of this compound against the DOT1L enzyme has been characterized through various biochemical and cellular assays, which have established its potency, selectivity, and specificity.
Potency and Selectivity against DOT1L
This compound demonstrates high potency as an inhibitor of the DOT1L methyltransferase. In cell-free radioactive enzymatic assays, it exhibits an IC50 (half-maximal inhibitory concentration) of 0.3 nM. thesgc.orgselleckchem.comrndsystems.comselleckchem.com The compound's high affinity for DOT1L is further evidenced by a dissociation constant (Kd) of 0.06 nM. rndsystems.com
In a cellular context, this compound effectively inhibits DOT1L activity. For instance, in A431 human epidermoid carcinoma cells, it has a cellular IC50 of 2.65 nM for DOT1L inhibition. medchemexpress.com This potent activity within cells underscores its utility as a chemical probe for investigating the cellular functions of DOT1L. thesgc.orgselleckchem.com
| Assay Type | Cell Line | Value | Metric |
|---|---|---|---|
| Radioactive Enzymatic Assay | N/A (Cell-Free) | 0.3 | IC50 (nM) |
| Binding Assay | N/A (Cell-Free) | 0.06 | Kd (nM) |
| Cellular Inhibition Assay | A431 | 2.65 | IC50 (nM) |
Specificity relative to Other Histone Methyltransferases (HMTs) and DNA Methyltransferases (DNMT1)
A key feature of this compound is its remarkable specificity for DOT1L. It is reported to be over 100-fold more selective for DOT1L compared to other histone methyltransferases (HMTs). thesgc.orgselleckchem.comelifesciences.org Further studies have shown that this compound is inactive against a panel of 12 other protein methyltransferases and DNA methyltransferase 1 (DNMT1). selleckchem.comrndsystems.comselleckchem.com This high degree of specificity is critical, as it ensures that the observed biological effects are directly attributable to the inhibition of DOT1L, rather than off-target interactions with other methyltransferases. This specificity has been confirmed in cellular studies where treatment with this compound did not affect other histone methylation marks, such as H3K9me2 and H3K27me3. nih.gov
Impact on Histone Methylation Marks
The primary biochemical consequence of DOT1L inhibition by this compound is the reduction of methylation on Histone H3 at lysine (B10760008) 79 (H3K79), the exclusive substrate of DOT1L. thesgc.org
Reduction of Histone H3 Lysine 79 Dimethylation (H3K79me2)
This compound is a potent inhibitor of H3K79 dimethylation (H3K79me2) in cells. thesgc.orgselleckchem.com The compound effectively reduces global levels of H3K79me2 with cellular IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells. thesgc.orgselleckchem.com The reduction in H3K79 methylation is specific, as this compound treatment does not alter the methylation status of other histone sites. nih.gov Studies in various cell types, including cerebellar granule neurons and cells undergoing reprogramming, have confirmed that this compound leads to a significant decrease in H3K79me1, H3K79me2, and H3K79me3 levels. nih.govnih.gov
| Cell Line | Value | Metric |
|---|---|---|
| A431 | 2.6 | IC50 (nM) |
| MCF10A | 8.8 | IC50 (nM) |
Time- and Dose-Dependent Effects on H3K79me2 Levels
The reduction of H3K79me2 levels by this compound occurs in both a time- and dose-dependent manner. medchemexpress.com Research has shown that this compound treatment leads to a concentration-dependent decrease in H3K79me2. nih.govresearchgate.net The time-course of this effect has also been investigated; for example, in cerebellar granule neuron precursors, a significant reduction in H3K79 methylation marks was observed after 24 hours of treatment, but not after only 4 hours. nih.gov This indicates that the effect on histone methylation is a progressive process that depends on the duration of exposure to the inhibitor. Similarly, treating cells for 48 hours with this compound has been shown to effectively lower H3K79 methylation levels. nih.gov
Mechanistic Insights into Sgc 0946 S Molecular Interactions
Catalytic Site Remodeling of DOT1L upon SGC 0946 Binding
Structural studies, including the crystal structure of human DOT1L in complex with this compound (PDB ID: 4ER6), have provided critical insights into the molecular basis of its inhibitory action. ensembl.org These studies reveal that this compound binding induces a significant remodeling of the DOT1L catalytic site. ensembl.orgwikipedia.org Unlike the catalytically competent conformation observed when DOT1L is bound to its natural cofactor SAM, the binding of this compound leads to a "catalytically dead conformation of the activation loop". This conformational change is necessary to accommodate the lipophilic tail of this compound within the active site. Specific hydrogen bond interactions involving adenosine (B11128) and urea (B33335) moieties of this compound within the DOT1L binding pocket contribute to its high affinity and inhibitory potency. The superior cellular inhibitory potency of this compound compared to its predecessor, EPZ004777, is attributed to a lower off-rate from the enzyme and improved cell permeability.
Influence on DOT1L Substrate Recognition and Catalysis
DOT1L is unique among histone methyltransferases as it is the sole enzyme responsible for methylating histone H3 at lysine (B10760008) 79 (H3K79), a modification associated with active chromatin and transcriptional elongation. This compound directly inhibits the enzymatic activity of DOT1L, leading to a reduction in H3K79 methylation, particularly H3K79me2 levels, in a time- and dose-dependent manner.
Research findings indicate that this compound can counteract the effects of gain-of-function mutations in the catalytic domain of DOT1L, such as the R231Q mutation. This mutation has been shown to enhance DOT1L's substrate binding ability and promote malignant phenotypes in lung cancer cells. The ability of this compound to reverse these oncogenic effects underscores its therapeutic potential. Furthermore, the inhibition of DOT1L by this compound impacts global gene expression, with a subset of differentially expressed genes likely being directly regulated by H3K79me2. This compound-mediated DOT1L inhibition has also been observed to facilitate cellular reprogramming processes, for instance, by increasing the binding of OCT7 to OCT4 target sites.
Table 1: this compound and Related Compound Potency Data
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Cellular IC50 (A431 cells, nM) | Cellular IC50 (MCF10A cells, nM) |
| This compound | DOT1L | Radioactive Assay | 0.3 | 0.06 | 2.65 | 8.8 |
| EPZ004777 | DOT1L | Radioactive Assay | - | - | 264 | 84 |
Cellular and Transcriptional Effects of Sgc 0946
Modulation of Gene Expression and Transcriptional Programs
The inhibitory action of SGC 0946 on DOT1L leads to significant alterations in gene expression, particularly affecting genes involved in oncogenesis and cellular identity.
This compound has been shown to effectively inhibit the expression of key MLL (Mixed-Lineage Leukemia) target genes, including HOXA9 and Meis1. This effect is particularly notable in MLL-rearranged cell lines, such as the Molm13 MLL cell line, which carries the MLL/AF9 translocation medchemexpress.comtocris.com. Treatment with 1 μM this compound for 7 days results in a time- and dose-dependent reduction in the H3K79me2 mark, which is associated with the effective inhibition of these MLL target genes medchemexpress.com. The selective killing of cells transformed with the MLL-AF9 fusion oncogene in in vitro leukemia models further underscores the importance of DOT1L inhibition by this compound in disrupting this oncogenic pathway sigmaaldrich.commedkoo.comtocris.comthesgc.org. MLL fusion proteins, often involving partners like AF9, aberrantly recruit DOT1L to maintain the high expression of genes such as MEIS1 and HOXA9, and the inhibition of DOT1L by compounds like this compound effectively blocks this pro-leukemic program dtic.mil. The downregulation of HOXA9 and MEIS1 is also linked to the promotion of cell differentiation mdpi.com.
Table 1: Effect of this compound on MLL Target Gene Expression
| Cell Line/Model | This compound Concentration | Treatment Duration | Effect on H3K79me2 | Effect on HOXA9/Meis1 Expression | Reference |
| Molm13 MLL cell line (MLL/AF9 translocation) | 1 μM | 3-7 days | Reduced | Effectively inhibited | medchemexpress.com |
| Human cord blood cells (MLL-AF9 fusion) | 1, 5 μM | 14 days | Not specified | Selective reduction of cell viability | medchemexpress.com |
The impact of this compound extends to other gene targets, including E2F2. Studies have demonstrated that this compound treatment leads to a reduction in the expression of E2F2, a gene targeted by DOT1L and N-Myc, in specific cell lines such as BE(2)-C and Kelly cells medkoo.com. This reduction in E2F2 expression correlated with a dose-dependent decrease in the proliferation of these cells medkoo.com. However, it is important to note that the effect on E2F2 gene expression is cell-context-dependent, as this compound did not reduce E2F2 expression or affect cell proliferation in MYCN gene non-amplified neuroblastoma cells (NBL-S and SK-N-FI) medkoo.commedkoo.com.
This compound, acting as a brominated analog of other DOT1L inhibitors, has shown significant efficacy in silencing the estrogen receptor alpha (ERα) gene. It is highly effective in reducing both ERα mRNA and protein levels in hormone-responsive breast cancer cell lines, such as MCF-7 cells nih.gov. This silencing effect is observed in MCF-7 and ZR-75.1 cells, leading to a strong inhibition of their proliferation nih.gov. The mechanism involves DOT1L and ERα colocalizing in breast cancer cell chromatin to regulate estrogen target gene transcription nih.gov. Consequently, DOT1L inhibition by this compound contributes to blocking the proliferation of antiestrogen-resistant breast cancer cells by silencing the ERα gene sigmaaldrich.comsigmaaldrich.comnih.gov. This effect, however, is specific to certain cell contexts and was not observed in MDA-MB-231 cells nih.gov.
Impact on Cell Cycle Progression and Differentiation
Beyond its transcriptional modulation, this compound significantly influences cell cycle progression and promotes cellular differentiation.
A prominent cellular effect of this compound is its ability to induce G1 phase cell cycle arrest medchemexpress.commedchemexpress.cnmedchemexpress.com. In ovarian cancer cells, specifically SK-OV-3 and TOV21G cells, treatment with 10 μM this compound for 12 days results in G1 phase arrest by blocking DOT1L activity medchemexpress.com. This leads to a notable increase in the G1 cell population and a corresponding decrease in cells in the S and G2/M phases in asynchronized cell cultures medchemexpress.com. This G1/S arrest mechanism has been observed in various cancer cell types following DOT1L inhibition nih.govresearchgate.net.
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| SK-OV-3, TOV21G | 10 μM | 12 days | G1 phase arrest | medchemexpress.com |
| SK-OV-3, TOV21G | Not specified | Not specified | Increased G1 population, decreased S and G2/M | medchemexpress.com |
This compound has been shown to induce cellular differentiation and inhibit the potential for cell self-renewal medchemexpress.commedchemexpress.cnmedchemexpress.com. In experimental leukemia models, particularly those derived from human cord blood cells transformed with the MLL-AF9 fusion oncogene, this compound (at 1 and 5 μM for 14 days) leads to a selective reduction in cell viability, which is consistent with a shift towards differentiation medchemexpress.com. DOT1L is broadly required for differentiation, and its reduced activity, as achieved by this compound, is associated with increased developmental potential researchgate.net. For instance, in CD8 T cells, this compound treatment suggests a bias towards an intermediate state rather than terminal differentiation biorxiv.org. The promotion of differentiation, particularly in MLL-rearranged leukemia, is a key therapeutic implication of DOT1L inhibition, often linked to the downregulation of genes like MEIS1 and HOXA9 mdpi.com.
Influence on Cellular Self-Renewal Potential
This compound has been shown to inhibit the self-renewal potential of cells and their metastatic capabilities, in addition to inducing cell differentiation nih.gov. This effect is particularly relevant in models of leukemia and solid tumors. For example, this compound selectively reduces cell viability in an experimental leukemia model derived from human cord blood cells transformed with the MLL-AF9 fusion oncogene nih.govtranscriptionfactor.orgfishersci.comfishersci.atnih.govuni.lu. Furthermore, studies in ovarian cancer cells (SK-OV-3 and TOV21G) demonstrated that this compound (0.2, 2, or 20 µM for 12 days) reduces proliferation and survival by inhibiting DOT1L enzymatic activity nih.gov. The compound also suppresses proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells, while increasing their apoptosis rate metabolomicsworkbench.orgmdpi.com.
Cellular Viability and Proliferation Studies
Selective Reduction of Cell Viability in Transformed Cell Lines
This compound exhibits a selective cytotoxic effect on cells transformed with specific oncogenes. It has been observed to selectively kill cells carrying the MLL-AF9 fusion oncogene in in vitro leukemia models transcriptionfactor.orgfishersci.comfishersci.atnih.govuni.lu. This selective reduction in cell viability was demonstrated in human cord blood cells transformed with the MLL-AF9 fusion oncogene when treated with this compound at concentrations of 1 µM and 5 µM for 14 days nih.gov.
Dose-Dependent Anti-Proliferative Effects in Various Cancer Cell Lines
This compound exerts dose-dependent anti-proliferative effects across a range of cancer cell lines. In ovarian cancer cells (SK-OV-3 and TOV21G), this compound (10 µM for 12 days) induces G1 phase arrest by blocking DOT1L nih.gov. It has been shown to inhibit the growth of these cells in a dose- and time-dependent manner and reduce their colony formation nih.gov. Similarly, in HNSCC cell lines (FaDu and Tca-8113), this compound (0, 5, 10, and 25 µM) efficiently weakens cell viability in a dose- or time-dependent manner metabolomicsworkbench.orgnih.gov.
The following table summarizes the cellular IC50 values for this compound in inhibiting H3K79 dimethylation in specific cell lines:
| Cell Line | IC50 (nM) for H3K79me2 Reduction | Reference |
| A431 | 2.65 | nih.govfishersci.atuni.lugoogle.com |
| MCF10A | 8.8 | fishersci.comfishersci.atuni.lugoogle.com |
Investigation of Induced Cellular Stress Responses
Activation of ATF4-Mediated Endoplasmic Reticulum (ER) Stress Pathways (in combination)
Studies have indicated that this compound, particularly when used in combination with other histone methyltransferase inhibitors, can activate ATF4-mediated endoplasmic reticulum (ER) stress responses. For instance, the combination of this compound (targeting DOT1L) and GSK343 (targeting EZH2) demonstrated strong synergy in neuroblastoma cell lines, leading to the activation of ATF4-mediated ER stress pathways tocris.comnih.govnih.gov. ATF4 is a bZIP transcription factor that serves as a hallmark effector of the integrated stress response, which can be triggered by ER stress mdpi.comciteab.com. This activation of ER stress responses contributes to the observed anti-cancer effects of the combination therapy tocris.comnih.govnih.gov. However, it is important to note that the induction of ER stress genes by DOT1L inhibition can be context-specific, as it was not observed in all cell types, such as mouse embryonic stem cells and a leukemia cell line jkchemical.com.
Depletion of Key Metabolites (e.g., Glutathione (B108866), Amino Acids) (in combination)
In addition to ER stress, the combined inhibition of histone methyltransferases, including this compound and GSK343, has been shown to induce depletion of key metabolites. Mass spectrometry analysis revealed that this combination treatment caused a reduction in glutathione and several amino acids in neuroblastoma cell lines tocris.comnih.govnih.gov. Glutathione is a crucial antioxidant and plays a vital role in maintaining cellular redox homeostasis, while amino acids are fundamental building blocks for proteins and participate in numerous metabolic pathways uniroma2.itnih.gov. The depletion of these metabolites can contribute to cellular stress and compromise the viability of cancer cells.
Preclinical Investigations of Sgc 0946 in Diverse Biological Systems
Investigations in In Vivo Non-Human Systems
Preclinical studies in various non-human systems have illuminated the therapeutic potential and biological roles of SGC 0946.
Assessment of Tumor Progression Inhibition in Xenograft Models
This compound has demonstrated significant efficacy in inhibiting tumor progression in several xenograft models. In a mouse orthotopic xenograft ovarian cancer model, this compound treatment significantly suppressed tumor growth, leading to smaller tumor size and weight compared to untreated groups medchemexpress.commedchemexpress.cn. Furthermore, in neuroblastoma xenograft models, the administration of this compound, particularly in combination with other agents, resulted in reduced tumor growth compared to single-agent treatments nih.govpatsnap.com.
Evaluation of DOT1L Enzymatic Activity and Protein Expression in Tumor Tissues
This compound exerts its effects by inhibiting DOT1L enzymatic activity. In ovarian cancer xenograft tumors, this compound was shown to inhibit DOT1L enzymatic activity and consequently decrease the levels of H3K79me2, as well as the expression of CDK6 and cyclin D3 proteins medchemexpress.commedchemexpress.cn. This is consistent with this compound's known mechanism as a selective DOT1L inhibitor, with an IC50 of 0.3 nM in cell-free assays selleckchem.comtocris.commedkoo.comthesgc.orgmedchemexpress.comselleck.co.jp. Cellular studies have further confirmed its potency in reducing H3K79 dimethylation, with IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells selleckchem.comthesgc.orgselleck.co.jp. High DOT1L expression is often observed in various malignant tumor tissues and is associated with poor prognosis nih.govresearchgate.net. This compound has been shown to reduce H3K79me2 levels, which can be elevated by gain-of-function DOT1L mutations, such as R231Q nih.gov.
Table 1: Effect of this compound on DOT1L Activity and Related Markers in Tumor Models
| Model System | This compound Effect on DOT1L Enzymatic Activity | Effect on H3K79me2 Levels | Effect on Other Proteins (e.g., CDK6, Cyclin D3) | Reference |
| Ovarian Cancer Xenograft Tumors | Inhibited | Decreased | Decreased CDK6, Cyclin D3 | medchemexpress.commedchemexpress.cn |
| A431 Cells (Cellular Assay) | IC50 = 2.6 nM | Reduced | Not specified | selleckchem.comthesgc.orgselleck.co.jp |
| MCF10A Cells (Cellular Assay) | IC50 = 8.8 nM | Reduced | Not specified | selleckchem.comthesgc.orgselleck.co.jp |
| Cell-Free Assay | IC50 = 0.3 nM | Not applicable | Not applicable | selleckchem.comtocris.commedkoo.comthesgc.orgmedchemexpress.comselleck.co.jp |
Studies on Graft-Versus-Host Disease (GVHD) Attenuation in Mouse Models
This compound has shown promise in attenuating Graft-Versus-Host Disease (GVHD). In xenogeneic GVHD mouse models, DOT1L inhibition by this compound attenuated the development of GVHD nih.gov. This was observed by transferring human T cells, cultured with or without this compound, into irradiated NSG mice nih.gov. Among various probes tested, this compound was the most efficient in inhibiting allogeneic T-cell responses nih.gov. Notably, DOT1L inhibition by this compound did not impair T-cell expansion during in vitro culture nih.gov. Furthermore, in vitro treatment of CD8+ T cells with a DOT1L inhibitor might have long-term effects on T-cell functionality, even after H3K79me2 levels return to normal uva.nl. Inhibition of DOT1L has also been found to selectively reduce the fitness of Tet2 knockout (Tet2 KO) hematopoietic stem and progenitor cells (HSPCs) researchgate.net.
Role in Arthropod Biology (e.g., Ornithodoros moubata larval molting)
Investigations have extended the role of this compound to arthropod biology, specifically in the soft tick Ornithodoros moubata. Exposure of O. moubata larvae to this compound resulted in high mortality during molting to first-stage nymphs medkoo.comnih.govmdpi.commedkoo.com. A significant increase in larval molting mortality was observed at concentrations of 1 μM and 10 μM this compound in a larval immersion test (LIT) assay mdpi.com. This suggests that this compound inhibits OmDOT1L, the Ornithodoros moubata orthologue of DOT1L, which plays an essential role in tick molting nih.govmdpi.com. In contrast, artificial blood feeding supplemented with this compound did not affect the survival or reproductive performance of adult female ticks medkoo.comnih.gov.
Table 2: Effect of this compound on Ornithodoros moubata Larval Molting
| This compound Concentration (μM) | Larval Molting Mortality (%) (Relative to Control) | Reference |
| 0.1 | Comparable to control | mdpi.com |
| 1 | Significant increase | mdpi.com |
| 10 | Significant increase | mdpi.com |
Combination Therapeutic Approaches
The therapeutic potential of this compound has been further explored in combination with other targeted agents, particularly epigenetic modulators.
Synergistic Effects with Other Epigenetic Modulators (e.g., EZH2 Inhibitors like GSK343)
A notable synergistic effect has been observed when this compound is combined with GSK343, an inhibitor of Enhancer of Zeste Homolog 2 (EZH2) nih.govpatsnap.com. This combination of two histone methyltransferase (HMT) inhibitors demonstrated strong synergy across eight neuroblastoma cell lines, while exhibiting low toxicity to normal fibroblasts nih.govpatsnap.com. The rationale for this combination is supported by findings that high mRNA expression of both EZH2 and DOT1L in neuroblastoma tumor samples correlates with the poorest patient survival nih.govpatsnap.com. Preclinical studies in neuroblastoma xenograft models have shown that the combination of this compound and GSK343 effectively reduced tumor growth, outperforming single-agent treatments nih.govpatsnap.com. GSK343 itself is a potent and selective EZH2 inhibitor with an IC50 of 4 nM, and it effectively inhibits H3K27 methylation thesgc.orgthesgc.org.
Table 3: Synergistic Effects of this compound and GSK343 in Neuroblastoma
| Treatment Group | Effect on Neuroblastoma Cell Lines | Effect on Normal Fibroblast Toxicity | Effect on Tumor Growth in Xenograft Models | Reference |
| This compound (Monotherapy) | Inhibitory | Low | Reduced | nih.govpatsnap.com |
| GSK343 (Monotherapy) | Inhibitory | Low | Reduced | nih.govpatsnap.com |
| This compound + GSK343 (Combination) | Strongest synergy across 8 cell lines | Low | Significantly reduced compared to single agents | nih.govpatsnap.com |
Sgc 0946 in Epigenetic Reprogramming and Stem Cell Biology
Facilitation of Induced Pluripotent Stem Cell (iPSC) Generation
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine. This process, however, is often inefficient. scispace.comscnu.edu.cn Research has demonstrated that the inhibition of DOT1L by compounds such as SGC-0946 significantly enhances the efficiency of iPSC generation. researchgate.netresearchgate.net By targeting DOT1L, SGC-0946 helps to overcome the epigenetic barriers that prevent somatic cells from reverting to a pluripotent state. nih.gov The use of small molecules like SGC-0946 to improve reprogramming efficiency represents a significant advancement in the field, offering a chemical-based approach to complement genetic methods. scispace.com
The process of converting a differentiated cell back to a pluripotent state requires extensive remodeling of the cell's epigenetic landscape. nih.govnih.gov SGC-0946, by inhibiting the methyltransferase activity of DOT1L, plays a crucial role in this remodeling process, thereby facilitating the successful generation of iPSCs. researchgate.net
Creation of a Permissive Epigenome State for Reprogramming
A key aspect of successful cellular reprogramming is the establishment of a "permissive" epigenome—a chromatin state that is receptive to the binding and action of pluripotency-associated transcription factors. ilh-giessen.de SGC-0946, along with other DOT1L inhibitors, has been identified as a potent facilitator of this permissive state. researchgate.net By inhibiting DOT1L, SGC-0946 helps to dismantle the epigenetic roadblocks that are characteristic of differentiated cells, making the chromatin more accessible to reprogramming factors. ilh-giessen.denih.gov
This creation of a permissive epigenome is crucial for allowing transcription factors to engage with their target sites and initiate the gene expression programs necessary for pluripotency. nih.gov The action of SGC-0946 in this context highlights the importance of targeting specific epigenetic pathways to modulate cell fate. ilh-giessen.de
Influence on OCT Factor Binding to Enhancer Regions (e.g., OCT4, OCT7, OCT8, OCT9)
The Octamer-binding (OCT) family of transcription factors, particularly OCT4, are central to the induction and maintenance of pluripotency. youtube.com The ability of these factors to bind to specific enhancer regions in the genome is critical for activating the pluripotency gene network. nih.gov
Studies have shown that SGC-0946-mediated inhibition of DOT1L enhances the binding of OCT factors, such as OCT7, to the target sites typically occupied by OCT4. researchgate.net This increased binding to key enhancer regions of pluripotency genes like NANOG is a direct consequence of the more permissive chromatin state induced by SGC-0946. researchgate.net This finding is significant as it demonstrates that chemical inhibition of a single epigenetic enzyme can modulate the activity of key reprogramming factors.
| Factor | Effect of SGC-0946 | Target Regions |
| OCT7 | Increased binding | OCT4 target sites, NANOG enhancer regions |
| SOX2 | Increased binding | OCT4 and NANOG enhancer regions |
Non-Alteration of OCT Factor Transactivation Activities
While SGC-0946 enhances the binding of OCT factors to DNA, it is crucial to note that it does not directly alter their intrinsic transactivation activities. researchgate.net The transactivation domain of a transcription factor is responsible for recruiting the cellular machinery that initiates gene transcription. Research indicates that the inhibition of DOT1L by SGC-0946 does not impact this function of the OCT factors. researchgate.net
This distinction is important because it clarifies the mechanism of action of SGC-0946. It acts by remodeling the epigenetic landscape to allow for greater access of transcription factors to their targets, rather than by directly augmenting the transcriptional potency of the factors themselves.
Impact on Histone Marks during Reprogramming
Histone modifications are a fundamental component of the epigenetic code, influencing chromatin structure and gene expression. frontiersin.orgfrontiersin.org DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a mark generally associated with active transcription. thesgc.org
Interestingly, while SGC-0946 inhibits the deposition of H3K79 methylation, studies have shown that its use during reprogramming does not lead to global alterations in the levels of other key histone marks. researchgate.net However, the inhibition of DOT1L by SGC-0946 has been linked to an increase in histone acetylation. nih.gov This is significant because histone acetylation is a hallmark of open, transcriptionally active chromatin and is known to enhance reprogramming efficiency. frontiersin.orgnih.gov The interplay between the reduction of H3K79 methylation and the increase in histone acetylation contributes to the creation of the permissive epigenome that facilitates reprogramming. nih.gov
| Histone Mark | Effect of SGC-0946-mediated DOT1L inhibition |
| H3K79 methylation | Decrease |
| Other key histone marks | No significant global alteration |
| Histone Acetylation | Increase |
Advanced Methodologies and Research Applications Utilizing Sgc 0946
Application as a Chemical Probe in Epigenetic Research
SGC 0946 serves as an exemplary chemical probe for investigating the function of DOT1L and for the development of new DOT1L inhibitors, especially in the context of cancer therapy guidetopharmacology.org. As a cell-active and highly selective inhibitor of DOT1L, this compound is a key component of the Structural Genomics Consortium's (SGC) Epigenetics Probes Collection guidetopharmacology.orgresearchgate.netnih.govjkchemical.comtranscriptionfactor.orgresearchgate.netguidetopharmacology.org. Its utility as a research tool is further underscored by its endorsement and recommendation by the Chemical Probes Portal, an independent resource that guides researchers in the selection and application of small molecules for biological studies nih.govjkchemical.com. The availability of well-characterized chemical probes like this compound is crucial for robust target validation and for advancing the understanding of epigenetic regulation in various biological and pathological processes guidetopharmacology.org.
This compound demonstrates exceptional potency and selectivity. In cell-free radioactive enzyme assays, it inhibits DOT1L with an IC50 of 0.3 nM and exhibits over 100-fold selectivity against other histone methyltransferases (HMTs) and is inactive against a panel of 12 other protein methyltransferases (PMTs) and DNMT1 guidetopharmacology.orgnih.govjkchemical.comresearchgate.net. This high specificity ensures that observed biological effects are primarily attributable to DOT1L inhibition. In cellular contexts, this compound effectively reduces H3K79 dimethylation (H3K79me2), a key epigenetic mark, with IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells guidetopharmacology.orgnih.govjkchemical.comresearchgate.net. This cellular activity highlights its utility in studying the downstream effects of DOT1L inhibition on chromatin and gene expression.
High-Throughput Screening Methodologies
This compound has been extensively utilized in high-throughput screening (HTS) methodologies to identify novel therapeutic combinations and to functionally interrogate gene regulatory networks. Its well-defined activity profile makes it suitable for integration into complex screening platforms.
Drug Combination Screens
High-throughput drug combination screens are crucial for identifying synergistic therapeutic approaches, particularly in cancer. This compound has been employed in such screens, revealing promising findings. For instance, a high-throughput combination chromatin-modifier drug screen conducted on neuroblastoma (NB) cells demonstrated that the combination of this compound (a DOT1L inhibitor) and GSK343 (an EZH2 inhibitor) exhibited the strongest synergistic effect across eight different NB cell lines. This combination also showed low toxicity to normal fibroblasts, indicating a favorable therapeutic window.
The efficacy of this combination was further supported by observations that it significantly reduced tumor growth when compared to single-agent treatments. Furthermore, high mRNA expression levels of both EZH2 and DOT1L in NB tumor samples correlated with poorer patient survival, suggesting a clinical relevance for targeting both enzymes. Tools like the screenwerk R-package facilitate the design and analysis of such complex drug combination screens, and this compound is a recognized compound for use in these methodologies.
Table 1: Synergistic Drug Combination in Neuroblastoma Cell Lines
| Combination | Target 1 | Target 2 | Synergy Observed | Effect on Tumor Growth (vs. single agents) |
| This compound + GSK343 | DOT1L | EZH2 | Strongest Synergy | Reduced |
Reporter-Based CRISPR/Cas9 Screens (e.g., HOXA9 Regulome)
This compound has been instrumental in reporter-based CRISPR/Cas9 screens designed to functionally dissect gene regulomes, such as the HOXA9 regulome in MLL-rearranged (MLLr) leukemia. Aberrant HOXA9 expression is a hallmark of aggressive acute leukemias, and understanding its regulation is critical for therapeutic development transcriptionfactor.org.
Researchers have developed HOXA9-mCherry knock-in reporter cell lines to monitor HOXA9 expression. Treatment with this compound in these cells resulted in a dose-dependent reduction in mCherry fluorescence intensity, directly correlating with a decrease in HOXA9 mRNA expression as confirmed by quantitative PCR (Q-PCR) analysis. This demonstrates this compound's ability to modulate HOXA9 expression through DOT1L inhibition. The integration of this compound into these reporter-based CRISPR/Cas9 screens has advanced the understanding of the molecular regulatory network in HOXA9-driven leukemia and holds promise for future drug screening efforts aimed at identifying epigenetic modifiers and transcription factors critical for HOXA9 activation and maintenance.
Biochemical and Cell-Based Assay Development
The precise and potent inhibitory activity of this compound has made it a valuable reagent in the development and validation of various biochemical and cell-based assays.
Radioactive Enzyme Assays for Methyltransferase Activity
Radioactive enzyme assays are a gold standard for quantifying the activity of methyltransferases and assessing the potency of their inhibitors. This compound's inhibitory constant (IC50) of 0.3 nM against DOT1L was determined using a cell-free radioactive enzyme assay guidetopharmacology.orgnih.govjkchemical.comresearchgate.net. This type of assay involves the use of a radiolabeled methyl donor (e.g., S-adenosyl-L-[methyl-³H]methionine) and a substrate (e.g., histone H3 peptide or nucleosome) to measure the transfer of the methyl group. The reduction in radioactivity incorporated into the substrate in the presence of this compound directly reflects its inhibitory potency, providing a quantitative measure of its biochemical activity.
Table 2: this compound Potency in Biochemical Assays
| Assay Type | Target | Potency (IC50 / Kd) | Selectivity |
| Radioactive Enzyme Assay | DOT1L | 0.3 nM (IC50) guidetopharmacology.orgnih.govjkchemical.comresearchgate.net | >100-fold over other HMTs guidetopharmacology.orgnih.govjkchemical.comresearchgate.net |
| SPR (Surface Plasmon Resonance) | DOT1L | 0.06 nM (Kd) | N/A |
Quantitative Assessment of Histone Methylation by Immunofluorescence Microscopy
Beyond biochemical assays, this compound is instrumental in cell-based assays that quantitatively assess histone methylation. Its ability to reduce H3K79 dimethylation in cells has been quantitatively measured using automated epifluorescence microscopy. This method allows for the visualization and quantification of specific histone modifications within cellular contexts. For example, this compound has been used to observe time- and dose-dependent reductions in the H3K79me2 mark in MLL-rearranged Molm13 cells.
Immunofluorescence microscopy is also employed to analyze the impact of this compound on other cellular processes influenced by DOT1L. For instance, in studies on renal cancer cells, immunofluorescence was used to assess changes in autophagy markers like LC3α/β and p62, and to analyze mitochondrial morphology using MitoTracker Red assay, following this compound treatment. These applications highlight the utility of this compound in developing and validating cell-based assays for a comprehensive understanding of DOT1L's role in cellular biology and disease.
Future Directions and Emerging Research Avenues with Sgc 0946
Elucidation of Broader Epigenetic Regulatory Networks Involving DOT1L
Future research with SGC 0946 is poised to deepen the understanding of the intricate epigenetic regulatory networks in which DOT1L participates. DOT1L is known to be involved in diverse epigenetic networks that are specific to both cell type and developmental stage. Studies indicate that reduced DOT1L activity correlates with increased developmental potential, and the loss of DOT1L activity leads to a greater number of upregulated genes than downregulated ones. researchgate.netnih.gov
This compound-mediated DOT1L inhibition has been shown to facilitate reprogramming processes, creating an epigenetically permissive state conducive to pluripotency reprogramming. researchgate.net Notably, DOT1L is evicted during the 2-cell stage of development, a period characterized by totipotency and significant epigenetic and transcriptional alterations. researchgate.net Embryonic stem cell lines exhibit tolerance to DOT1L loss, while a reduction in its catalytic activity significantly enhances the reprogramming of somatic cells into induced pluripotent stem cells. researchgate.netfrontiersin.org Despite these observations, the precise mechanism by which this compound generates this permissive state remains an area for further investigation. researchgate.net Future studies utilizing DOT1L-knockout models at single-cell resolution are expected to shed more light on the multifaceted role of DOT1L and histone H3K79 methylation in development and lineage specification. frontiersin.org
Investigation of this compound's Role in Other Biological Processes and Disease Contexts
While this compound is well-established for its efficacy in mixed-lineage leukemia (MLL)-rearranged leukemia, its potential applications are expanding into other disease areas and biological processes. rndsystems.comtocris.commedchemexpress.comthesgc.org
Oncology: Research has demonstrated this compound's effectiveness in ovarian cancer models, where it reduces the proliferation and survival of ovarian cancer cells by inhibiting DOT1L enzymatic activity. In vivo studies have shown that this compound significantly suppresses tumor progression in mouse orthotopic xenograft models of ovarian cancer. medchemexpress.com Furthermore, DOT1L inhibition by this compound has been observed to induce apoptosis and suppress the proliferation, migration, and invasion of Head and Neck Squamous Cell Carcinoma (HNSCC) cells. It epigenetically promotes the expression of Forkhead Box M1 (FoxM1) through H3K79me2, and the inhibition of DOT1L reverses the malignant behaviors of HNSCC cells. scispace.com These findings suggest a broader antineoplastic potential for this compound beyond MLL-rearranged leukemia.
Immunology and Reprogramming: this compound has shown promise in modulating immune responses. It attenuates graft-versus-host disease (GVHD) in adoptive immunotherapy models by allogeneic T cells, selectively ameliorating gene expression alterations induced by low-avidity stimulation. nih.gov In CD8 T cells, treatment with this compound leads to a dose-dependent reduction in H3K79me2 and affects the global transcriptome, ultimately enhancing target cell control in vitro. biorxiv.org This indicates a role for this compound in influencing T cell identity and their cytotoxic capabilities.
Antimicrobial Applications: Intriguingly, this compound has been found to inhibit the enzymatic activity of Clostridioides difficile-specific DNA adenine (B156593) methyltransferase (CamA) in vitro. This discovery opens a novel avenue for antivirulence drug development, targeting bacterial epigenetic enzymes, and suggests that this compound or its derivatives could have broader antimicrobial applications. tmc.edu
Development of Novel Research Tools and Methodologies based on DOT1L Inhibition
This compound is recognized as a crucial chemical probe, serving as a valuable tool for investigating DOT1L and for the ongoing development of new DOT1L inhibitors for cancer therapy. medchemexpress.comselleckchem.com Its high potency and selectivity make it an excellent chemical probe for unraveling the cellular mechanisms of DOT1L in both healthy and diseased states. medchemexpress.comthesgc.orgselleckchem.com
The compound is part of the Structural Genomics Consortium's (SGC) Epigenetics Probes Collection, highlighting its significance in open-access research. thesgc.orgnih.gov Its utility and application are further reviewed on chemicalprobes.org, a platform that provides independent guidance on the use of small molecules for research purposes. rndsystems.comtocris.com The unexpected finding that this compound can inhibit CamA in Clostridioides difficile suggests its potential as a lead compound for developing novel antibacterial agents that target bacterial epigenetic enzymes. tmc.edu This expands the scope of methodologies that can be developed based on DOT1L inhibition, potentially leading to new chemical biology tools beyond its original intended targets.
Comparative Studies with Other DOT1L Inhibitors and Epigenetic Modulators
Comparative analyses of this compound with other DOT1L inhibitors and epigenetic modulators are crucial for understanding its unique properties and optimizing its therapeutic potential.
This compound is a brominated analog of EPZ004777 and demonstrates significantly improved potency. selleckchem.comnih.govapexbt.com
Table 1: Comparative Potency of this compound and EPZ004777
| Compound | Assay Type | IC50 (nM) | Cell Line (if applicable) | Reference |
| This compound | Cell-free | 0.3 | N/A | rndsystems.comtocris.commedchemexpress.comthesgc.orgselleckchem.com |
| This compound | Cellular | 2.6 | A431 | tocris.comthesgc.orgselleckchem.comapexbt.com |
| This compound | Cellular | 8.8 | MCF10A | tocris.comthesgc.orgselleckchem.comapexbt.com |
| EPZ004777 | Cellular | 84 ± 20 | MCF10A | apexbt.com |
| EPZ004777 | Cellular | 264 | A431 | apexbt.com |
Both this compound and Pinometostat (EPZ-5676), another prominent DOT1L inhibitor, are effective in reducing H3K79 methylation. embopress.org In studies involving HDAC1-deficient thymic lymphoma cell lines, both inhibitors demonstrated sensitivity, with this compound specifically inducing apoptosis in these cells. embopress.org When comparing their effects on CD8 T cells, the magnitude of changes in gene expression was less pronounced with EPZ-5676 treatment compared to this compound, indicating a dose-dependent impact on the global H3K79me2 methylome and transcriptome. biorxiv.org
Furthermore, this compound's ability to inhibit Clostridioides difficile CamA, alongside other methyltransferase inhibitors like JNJ-64619178 (a PRMT5 inhibitor) and SGC8158 (a PRMT7 inhibitor), suggests potential for broader comparative studies across different classes of methyltransferase inhibitors and their targets. tmc.edu These comparative studies are essential for identifying optimal inhibitors for specific biological contexts and for understanding the nuances of epigenetic modulation.
Q & A
Q. What is the primary mechanism of action of SGC 0946, and how does it differ from other histone methyltransferase inhibitors?
this compound is a highly selective inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone H3 lysine 79 (H3K79) methyltransferase. It exhibits an IC50 of 0.3 nM in cell-free assays and demonstrates no significant activity against 12 other protein methyltransferases (PMTs) or DNMT1, highlighting its specificity . Unlike pan-inhibitors, its selectivity reduces off-target effects, making it a valuable tool for studying DOT1L-dependent epigenetic regulation in diseases like leukemia.
Q. What experimental assays are recommended for validating the inhibitory activity of this compound in vitro?
- Biochemical assays : Use fluorescence-based or radiometric methyltransferase activity assays with recombinant DOT1L and histone substrates (e.g., H3K79 peptides). Include controls with scrambled peptides or inactive analogs.
- Cellular assays : Measure H3K79 methylation levels via Western blot or immunofluorescence in cell lines (e.g., MLL-rearranged leukemia models) treated with SGC 0945. Dose-response curves (0.1–10 µM) and time-course experiments are critical .
- Counter-screening : Test against other PMTs (e.g., EZH2, PRMT5) to confirm selectivity .
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?
- Range selection : Start with a broad range (e.g., 0.1–50 µM) based on prior IC50 data, then narrow to 0.3–10 µM for precision.
- Toxicity profiling : Combine methyltransferase inhibition assays with cell viability tests (MTT or Annexin V/PI staining) to identify therapeutic windows.
- Pharmacodynamic markers : Monitor H3K79me2/me3 levels and downstream targets (e.g., HOXA9 in leukemia) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of this compound across different cancer models?
- Context-dependent analysis : Evaluate differences in DOT1L dependency (e.g., MLL-rearranged vs. wild-type cancers) using CRISPR knockout or RNAi.
- Epigenetic profiling : Perform ChIP-seq or CUT&Tag to map H3K79 methylation patterns in responsive vs. resistant models.
- Combinatorial screens : Test this compound with inhibitors of parallel pathways (e.g., BET inhibitors) to identify synergistic contexts .
Q. What methodological considerations are critical for optimizing this compound delivery in in vivo studies?
- Formulation : Use biocompatible solvents (e.g., DMSO/PEG mixtures) to enhance solubility and bioavailability.
- Dosing regimen : Pilot pharmacokinetic studies to determine optimal frequency (e.g., daily vs. intermittent dosing).
- Validation : Confirm target engagement via LC-MS/MS quantification of H3K79me2 in tumor tissues .
Q. How should researchers address batch-to-batch variability in this compound activity during high-throughput screening?
- Quality control : Perform HPLC and mass spectrometry to verify compound purity (>95%) and stability.
- Internal standards : Include a reference inhibitor (e.g., EPZ-5676) in each assay plate for normalization.
- Replicate consistency : Use triplicate wells and automated liquid handlers to minimize technical variability .
Q. What computational tools can predict off-target effects of this compound in non-DOT1L contexts?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against PMT structural databases.
- Chemoproteomics : Employ activity-based protein profiling (ABPP) to identify unintended interactions.
- Pathway enrichment analysis : Integrate RNA-seq data with KEGG/GO databases to detect dysregulated pathways .
Methodological Frameworks
Q. How to design a rigorous study evaluating this compound’s role in epigenetic priming for combination therapies?
- Hypothesis : this compound sensitizes cells to DNA-damaging agents by reducing H3K79me2-mediated repair.
- Experimental groups :
- Control (vehicle)
- This compound monotherapy
- Combination with cisplatin or PARP inhibitors
Q. What statistical approaches are optimal for analyzing time-resolved data in this compound-treated models?
- Longitudinal mixed-effects models : Account for repeated measurements and inter-subject variability.
- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards for in vivo efficacy data.
- Multivariate regression : Correlate methylation levels with transcriptional outputs (e.g., RNA-seq) .
Q. How to validate this compound’s specificity in patient-derived xenograft (PDX) models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
